4-(2,6-Difluorophenyl)-3-methoxybenzoic acid
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Overview
Description
4-(2,6-Difluorophenyl)-3-methoxybenzoic acid is an organic compound characterized by the presence of two fluorine atoms on the phenyl ring and a methoxy group on the benzoic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-Difluorophenyl)-3-methoxybenzoic acid typically involves the reaction of 2,6-difluorophenylboronic acid with 3-methoxybenzoic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an aqueous or organic solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and reaction monitoring can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2,6-Difluorophenyl)-3-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of 4-(2,6-Difluorophenyl)-3-carboxybenzoic acid.
Reduction: Formation of 4-(2,6-Difluorophenyl)-3-methoxybenzyl alcohol.
Substitution: Formation of derivatives with various functional groups replacing the fluorine atoms.
Scientific Research Applications
4-(2,6-Difluorophenyl)-3-methoxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-(2,6-Difluorophenyl)-3-methoxybenzoic acid involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and specificity by forming strong hydrogen bonds and hydrophobic interactions with the target molecules. This compound can modulate the activity of its targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Difluorophenylboronic acid
- 2,6-Difluorophenol
- (E)-3-(2,6-Difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one
Uniqueness
4-(2,6-Difluorophenyl)-3-methoxybenzoic acid is unique due to the combination of its methoxy and difluorophenyl groups, which confer distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and reactivity, while the difluorophenyl group increases its stability and binding affinity to molecular targets.
Properties
IUPAC Name |
4-(2,6-difluorophenyl)-3-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O3/c1-19-12-7-8(14(17)18)5-6-9(12)13-10(15)3-2-4-11(13)16/h2-7H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEALIUNRGNDKTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)C2=C(C=CC=C2F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20689694 |
Source
|
Record name | 2',6'-Difluoro-2-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20689694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261930-80-6 |
Source
|
Record name | 2',6'-Difluoro-2-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20689694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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